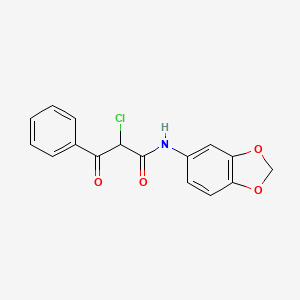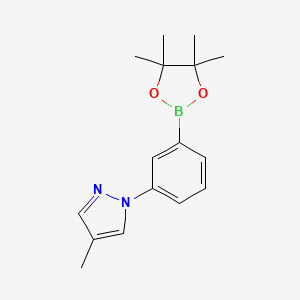
3-(4-Methyl-1H-pyrazol-1-yl)phenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Methyl-1H-pyrazol-1-yl)phenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in Suzuki-Miyaura cross-coupling reactions and transesterification reactions .
Synthesis Analysis
The synthesis of pinacol boronic esters involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of “this compound” is CHBNO . Its average mass is 208.065 Da and its monoisotopic mass is 208.138306 Da .Chemical Reactions Analysis
Pinacol boronic esters are involved in several reactions. They are used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Aplicaciones Científicas De Investigación
3-(4-Methyl-1H-pyrazol-1-yl)phenylboronic acid pinacol ester has been extensively studied for its potential applications in medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. It has been reported to exhibit potent inhibitory activity against several enzymes such as proteasome, tyrosine kinase, and glycogen synthase kinase-3β (GSK-3β), which are involved in the progression of various diseases. This compound has also been investigated for its applications in material science as a potential building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Mecanismo De Acción
Target of Action
The primary target of 3-(4-Methyl-1H-pyrazol-1-yl)phenylboronic acid pinacol ester, also known as 4-methyl-1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1h-pyrazole, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is also involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound also plays a role in the catalytic protodeboronation of alkyl boronic esters .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various compounds, including aminothiazoles, amino-pyrido-indol-carboxamides, pyridine derivatives, and MK-2461 analogs .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound’s stability and environmental benignity also suggest that it may be resistant to various environmental factors .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(4-Methyl-1H-pyrazol-1-yl)phenylboronic acid pinacol ester is its high potency and selectivity towards various enzymes, making it a potential drug candidate for the treatment of various diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can hinder its use in certain experimental settings. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on 3-(4-Methyl-1H-pyrazol-1-yl)phenylboronic acid pinacol ester, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in catalysis and material science, and the exploration of its therapeutic potential for the treatment of various diseases. Additionally, the elucidation of the crystal structure of this compound and its binding interactions with enzymes can provide valuable insights into its mechanism of action and aid in the design of more potent and selective inhibitors.
Métodos De Síntesis
3-(4-Methyl-1H-pyrazol-1-yl)phenylboronic acid pinacol ester can be synthesized through a two-step process involving the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with pinacol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding pinacol ester. The resulting product is then subjected to a boronate esterification reaction with phenylboronic acid in the presence of a base such as triethylamine to obtain this compound.
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-12-10-18-19(11-12)14-8-6-7-13(9-14)17-20-15(2,3)16(4,5)21-17/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOZZMARPNZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

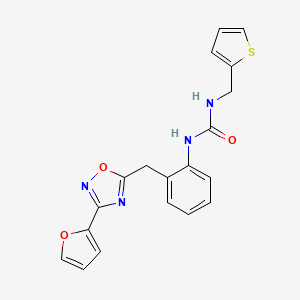
![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione](/img/structure/B2949317.png)
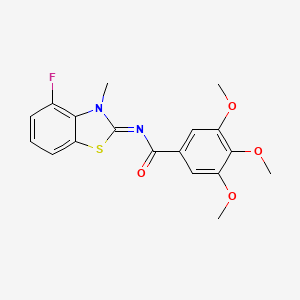
![Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2949319.png)
![1-(benzo[d]thiazol-2-yl)-N-(2-fluorobenzyl)azetidine-3-carboxamide](/img/structure/B2949320.png)
![1-(4-Bromophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2949321.png)
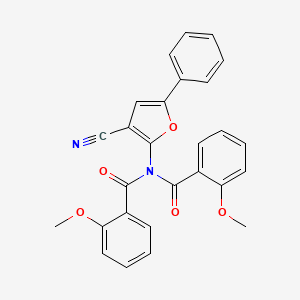
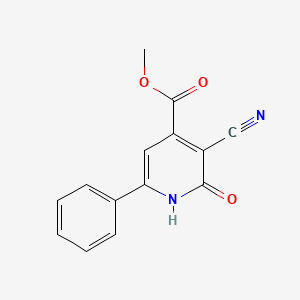
![(E)-3-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2949327.png)
![4-({[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetyl}amino)benzamide](/img/structure/B2949330.png)
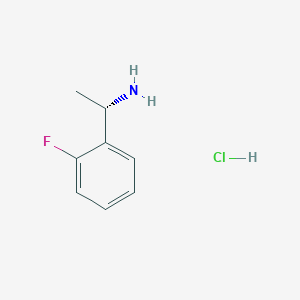
![N-(2,3-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949333.png)
![N-{(Z)-[4-(1H-1,2,3,4-tetraazol-5-yl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B2949334.png)
